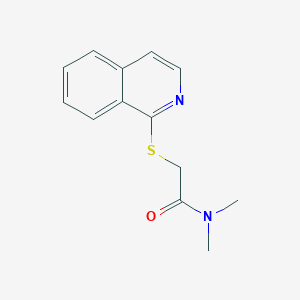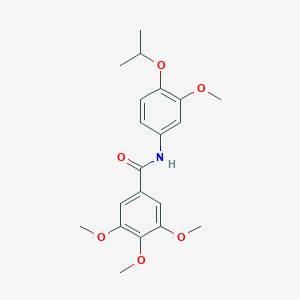![molecular formula C19H20N2O4 B263340 Methyl 3-{[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B263340.png)
Methyl 3-{[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl}benzoate is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as Methyl 3-({3-isopropylcarbamoylphenyl}carbamoyl)benzoate or Methyl 3-{[3-(isopropylcarbamoyl)phenyl]carbamoyl}benzoate. It is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Mechanism of Action
The mechanism of action of Methyl 3-{[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl}benzoate is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the expression of COX-2, which is involved in the production of prostaglandins. Additionally, this compound has been reported to reduce the level of reactive oxygen species (ROS), which are involved in oxidative stress.
Advantages and Limitations for Lab Experiments
Methyl 3-{[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl}benzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, which makes it easy to use in various assays. However, the limitations of this compound include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on Methyl 3-{[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl}benzoate. One potential direction is the investigation of its potential use in the treatment of cancer. It has been shown to have anti-cancer activity in various cell lines, and further studies are needed to determine its efficacy in animal models and clinical trials. Another potential direction is the investigation of its potential use in the treatment of Alzheimer's disease. It has been shown to have neuroprotective effects in animal models, and further studies are needed to determine its potential as a therapeutic agent for this disease. Additionally, the development of more efficient synthesis methods and the investigation of its potential toxicity are also important future directions for research on this compound.
Synthesis Methods
The synthesis of Methyl 3-{[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl}benzoate involves the reaction of 3-(isopropylcarbamoyl)benzoic acid with thionyl chloride to form 3-(isopropylcarbamoyl)benzoyl chloride. This intermediate is then reacted with 3-aminobenzoic acid to form this compound. The synthesis of this compound has been reported in various scientific journals, and it has been optimized to increase the yield and purity of the final product.
Scientific Research Applications
Methyl 3-{[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl}benzoate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. This compound has been investigated for its potential use in the treatment of various diseases such as cancer, arthritis, and Alzheimer's disease. It has also been studied for its potential use as a diagnostic tool in the detection of cancer cells.
properties
Molecular Formula |
C19H20N2O4 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
methyl 3-[[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl]benzoate |
InChI |
InChI=1S/C19H20N2O4/c1-12(2)20-17(22)14-7-5-9-16(11-14)21-18(23)13-6-4-8-15(10-13)19(24)25-3/h4-12H,1-3H3,(H,20,22)(H,21,23) |
InChI Key |
VQAGJEPHRHPPRM-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)C(=O)OC |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2H-benzo[3,4-d]1,3-dioxolan-5-yl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole-3-thiol](/img/structure/B263257.png)



![1-({[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)isoquinoline](/img/structure/B263265.png)


![N-(1,3-benzodioxol-5-yl)-2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B263268.png)
![N-[3-(1,3-dioxan-2-yl)phenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B263270.png)

![N-[3-(1,2-oxazol-3-ylmethoxy)phenyl]acetamide](/img/structure/B263272.png)

![N~1~-methyl-2-[(5-{[2-(methylamino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B263281.png)
![N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-(1,3-benzodioxol-5-yloxy)acetamide](/img/structure/B263282.png)